N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
Description
N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is an ethanediamide (oxalamide) derivative characterized by two distinct substituents:
- Substituent 1: A 2-[(1H-indol-2-ylcarbonyl)amino]ethyl group, featuring an indole ring substituted at the 2-position with a carbonyl-linked ethylamine moiety.
- Substituent 2: A 4-isopropylphenyl group, providing lipophilic bulk.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)15-7-9-17(10-8-15)25-22(29)21(28)24-12-11-23-20(27)19-13-16-5-3-4-6-18(16)26-19/h3-10,13-14,26H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
OGVSFBVFAXRPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves the reaction of indole derivatives with appropriate amines and acylating agents. One common method involves the use of N-acetylisatines, which undergo ring opening at their C2 carbons with indole-bearing hydrazides to form glyoxylamides . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and indole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acids, while reduction can yield indole-2-carbinols .
Scientific Research Applications
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Molecular docking studies have shown that this compound can bind to bacterial and fungal proteins, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison Table
Biological Activity
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide, a compound characterized by its unique indole and phenyl moieties, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.46 g/mol. Its structure features an indole core linked to an aminoethyl chain and a propan-2-ylphenyl group, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O2 |
| Molecular Weight | 366.46 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Indole Derivative : Starting from indole, the carbonyl group is introduced through acylation.
- Formation of Amide Bond : The aminoethyl chain is then coupled with the indole derivative using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
- Final Coupling with Phenyl Group : The propan-2-ylphenyl group is attached to complete the synthesis.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The indole structure is known to modulate signaling pathways associated with cancer, inflammation, and infectious diseases.
Pharmacological Effects
- Antiviral Activity : Research indicates that compounds with indole structures exhibit antiviral properties. For instance, derivatives have shown efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV), suggesting potential applications in treating viral infections .
- Anticancer Properties : Indoles are recognized for their anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated that similar compounds can affect cell cycle regulation and promote cell death in various cancer models.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, providing therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related compounds:
- A study on indole derivatives demonstrated their effectiveness as dual inhibitors against RSV and IAV, showcasing low micromolar EC50 values for certain derivatives .
- Another investigation focused on the structure-activity relationship (SAR) of indole-based compounds, revealing that modifications at specific positions can enhance their biological efficacy against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
